molecular formula C8H6F3NO2 B1305682 Methyl 6-(trifluoromethyl)nicotinate CAS No. 221313-10-6

Methyl 6-(trifluoromethyl)nicotinate

Cat. No.: B1305682
CAS No.: 221313-10-6
M. Wt: 205.13 g/mol
InChI Key: NEATXKNYTRXHQL-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl Moieties in Organic and Medicinal Chemistry Research

The trifluoromethyl (-CF3) group is a prominent functional group in the design of pharmaceuticals and other bioactive compounds. wikipedia.org Its incorporation into organic molecules is a key strategy in medicinal chemistry due to its unique physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comnih.gov

One of the most significant attributes of the trifluoromethyl group is its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. wikipedia.orgnbinno.com This property can alter the acidity or basicity of nearby functional groups, which in turn can affect molecular interactions with biological targets. nbinno.com For instance, adding a trifluoromethyl group to an aromatic ring is a known strategy for deactivating it, which can reduce its susceptibility to metabolic processes, thereby increasing the half-life of a drug. mdpi.com

Furthermore, the -CF3 group enhances the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule. mdpi.comnbinno.com This increased lipophilicity can improve a compound's ability to permeate cell membranes, a crucial factor for the bioavailability of many drugs. mdpi.comnbinno.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This stability means the group is less likely to be broken down by enzymes in the body, which can lead to a longer duration of action for a drug candidate. wikipedia.orgmdpi.com

Key Properties of the Trifluoromethyl Group in Drug Design

PropertySignificance in Chemical Research
High ElectronegativityStrong electron-withdrawing effect, alters acidity/basicity of nearby groups. wikipedia.orgnbinno.com
Increased LipophilicityEnhances cell membrane permeability and can improve oral bioavailability. mdpi.comnbinno.com
Metabolic StabilityDue to the strong C-F bond, it resists metabolic oxidation, increasing drug half-life. wikipedia.orgmdpi.com
BioisosterismCan replace other groups (e.g., -CH3, -Cl) to fine-tune steric and electronic properties. wikipedia.orgmdpi.com

Overview of Nicotinate (B505614) Scaffolds in Chemical Synthesis and Biological Inquiry

Nicotinate scaffolds, derived from nicotinic acid (also known as niacin or vitamin B3), are fundamental building blocks in organic synthesis. chemistryjournal.netresearchgate.net Nicotinic acid is a pyridine (B92270) derivative with a carboxylic acid group at the 3-position. researchgate.net This structure provides a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.govmdpi.comnih.gov

In chemical synthesis, the nicotinate structure can be modified at various positions on the pyridine ring and at the carboxyl group. For example, the carboxylic acid can be esterified, as in methyl nicotinate, or converted to an amide. researchgate.netorientjchem.org These reactions provide intermediates for building more complex molecules. researchgate.net The pyridine ring itself can undergo various reactions, allowing for the introduction of different functional groups.

From a biological perspective, nicotinic acid and its derivatives are involved in numerous vital processes. researchgate.net The nicotinate scaffold is a key component of the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are crucial for redox reactions in all living cells. Given this inherent biological relevance, synthetic nicotinate derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, antioxidant, and anticancer agents. nih.govmdpi.comnih.gov

Research Landscape of Methyl 6-(trifluoromethyl)nicotinate and its Analogues

This compound is a chemical compound that serves primarily as a pharmaceutical intermediate. fishersci.no Its structure combines the beneficial properties of both the trifluoromethyl group and the nicotinate scaffold. The presence of the trifluoromethyl group at the 6-position of the pyridine ring significantly influences the electronic properties of the molecule, making it a valuable precursor in the synthesis of more complex target molecules.

Research has shown that this compound is a key intermediate in the synthesis of novel anti-infective agents. researchgate.netcore.ac.uk Furthermore, the broader class of 6-(trifluoromethyl)nicotinic acid derivatives has been investigated for various therapeutic purposes. For instance, researchers have designed and synthesized a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of HIV-1 reverse transcriptase, an enzyme essential for the replication of the HIV virus. mdpi.com

The synthesis of related trifluoromethylated nicotinates, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has also been a focus of research, particularly in developing safe and economical large-scale production methods. researchgate.netcore.ac.uk Analogues of this compound, where the methyl group of nicotine (B1678760) is replaced or another methyl group is added, such as 6-methyl nicotine, are also subjects of study. nih.govnih.gov The investigation into these analogues helps researchers understand the structure-activity relationships of nicotinic compounds and their interactions with biological targets. nih.gov

Research Applications of this compound and its Analogues

Compound/Analogue ClassPrimary Research ApplicationReference
This compoundPharmaceutical intermediate. fishersci.no
Methyl 6-chloro-5-(trifluoromethyl)nicotinateIntermediate in the synthesis of novel anti-infective agents. researchgate.netcore.ac.uk
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivativesInvestigated as potential HIV-1 reverse transcriptase dual inhibitors. mdpi.com
6-Methyl nicotineStudied as a synthetic nicotine analogue. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEATXKNYTRXHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379632
Record name methyl 6-(trifluoromethyl)nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221313-10-6
Record name methyl 6-(trifluoromethyl)nicotinate
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URL https://comptox.epa.gov/dashboard/DTXSID50379632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221313-10-6
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Advanced Synthetic Methodologies for Methyl 6 Trifluoromethyl Nicotinate and Its Derivatives

Strategic Approaches to Pyridine (B92270) Ring Construction with Trifluoromethylation

Building the trifluoromethylated pyridine ring from acyclic precursors offers a powerful and convergent approach to Methyl 6-(trifluoromethyl)nicotinate. This strategy allows for the precise placement of the CF3 group and other substituents by carefully selecting the starting materials.

Cyclization Reactions for Pyridine Ring Formation

Cyclocondensation reactions provide a direct route to the 6-(trifluoromethyl)nicotinate skeleton. One notable method involves the reaction of a trifluoromethyl-containing building block, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with an enamine derivative. chemicalbook.comnih.gov

Table 1: Cyclization Synthesis of 6-(Trifluoromethyl)nicotinic Acid chemicalbook.com

Reactant 1 Reactant 2 Base Key Steps Product Yield
Methyl 3-aminoacrylate 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Sodium methoxide (B1231860) Cyclocondensation, Reflux, Hydrolysis, Acidification 6-(Trifluoromethyl)nicotinic acid 42.8%

Directed C-H Functionalization Strategies

An alternative strategy involves the functionalization of a simpler, pre-made trifluoromethylpyridine. Directed C-H functionalization, specifically directed ortho-metalation (DoM), allows for the regioselective introduction of a carboxyl group precursor at the C-6 position of a 2-(trifluoromethyl)pyridine (B1195222) ring. researchgate.net

This methodology relies on the use of a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the position ortho to the trifluoromethyl group. The CF3 group acts as a directing group, facilitating the deprotonation at the adjacent C-6 position. The resulting lithiated intermediate can then be trapped with an electrophile, such as carbon dioxide (CO2), to introduce a carboxylic acid group. Subsequent esterification with methanol (B129727) would yield the final product, this compound. researchgate.netbaranlab.orgharvard.edu This method offers high regioselectivity, providing a direct route to the 6-substituted isomer. researchgate.net

Table 2: Directed C-H Functionalization Approach

Starting Material Reagents Intermediate Final Steps Product
2-(Trifluoromethyl)pyridine 1. Lithium diisopropylamide (LDA)2. CO2 (g) 6-(Trifluoromethyl)pyridine-2-lithium salt Carboxylation, Acidification, Esterification This compound

Regioselective Introduction of the Trifluoromethyl Group at the C-6 Position

Perhaps the most common approach to synthesizing trifluoromethylated aromatics involves the late-stage introduction of the CF3 group onto a pre-functionalized ring system. For this compound, this typically involves the trifluoromethylation of a methyl 6-halonicotinate precursor. Copper-mediated protocols have proven particularly effective for this transformation. beilstein-journals.orgbeilstein-journals.org

Copper-Mediated Trifluoromethylation Protocols

Copper-catalyzed or -mediated reactions are central to modern trifluoromethylation chemistry due to their efficiency and the relative low cost of the metal. beilstein-journals.org These methods typically involve the reaction of an aryl or heteroaryl halide with a trifluoromethyl source in the presence of a copper catalyst or stoichiometric copper reagent.

A highly effective and economical system for trifluoromethylation utilizes Methyl Chlorodifluoroacetate (MCDFA) as the trifluoromethyl source in combination with potassium fluoride (B91410) (KF) and copper(I) iodide (CuI). researchgate.netamazonaws.com This system generates a "CuCF3" species in situ. The reaction of MCDFA with KF is believed to generate a difluorocarbene, which is then trapped by CuI to form the active trifluoromethylating agent.

This protocol has been successfully applied to the kilogram-scale synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related analogue. researchgate.net The process involves the gradual addition of MCDFA to a mixture of the corresponding methyl 6-chloro-5-iodonicotinate, CuI, and KF in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120 °C). researchgate.net This method is advantageous for its use of an inexpensive trifluoromethyl source and its scalability. researchgate.net The same principle is directly applicable to the synthesis of this compound from methyl 6-iodonicotinate.

Table 3: Trifluoromethylation using MCDFA/KF/CuI System on an Analogous Substrate researchgate.net

Substrate CF3 Source Reagents Solvent Temperature Product
Methyl 6-chloro-5-iodonicotinate MCDFA KF, CuI NMP 120 °C Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Fluoroform (HCF3), an inexpensive industrial byproduct, can be utilized to generate a highly reactive copper-trifluoromethyl reagent (CuCF3). nih.govorganic-chemistry.org This "ligandless" CuCF3 reagent exhibits remarkable reactivity towards a wide range of aryl and heteroaryl halides, including bromopyridines and iodopyridines. nih.govorganic-chemistry.org

The reactions are typically performed under mild conditions (23-50 °C) and show high chemoselectivity, avoiding common side products. organic-chemistry.org This method is effective for trifluoromethylating various substituted pyridines. nih.gov For the synthesis of this compound, a precursor such as methyl 6-bromonicotinate or methyl 6-iodonicotinate would be reacted with the pre-formed fluoroform-derived CuCF3 reagent. The high reactivity of this reagent allows for the efficient conversion of even less reactive aryl bromides into the desired trifluoromethylated products. nih.govorganic-chemistry.org

Table 4: General Conditions for Trifluoromethylation with Fluoroform-Derived CuCF3 nih.govorganic-chemistry.org

Substrate Class CF3 Source Key Features Temperature
Aryl/Heteroaryl Halides (I, Br) Fluoroform-derived CuCF3 High reactivity, "ligandless" conditions, High chemoselectivity 23-50 °C
Catalytic Trifluoromethylation of Aryl and Heteroaryl Iodides

A key step in the synthesis of this compound often involves the introduction of a trifluoromethyl (CF₃) group onto a pyridine ring. Catalytic methods starting from aryl or heteroaryl iodides are particularly effective. One prominent strategy is the copper-catalyzed trifluoromethylation of a precursor like methyl 6-iodonicotinate.

Table 1: Comparison of Catalytic Systems for Trifluoromethylation

Catalyst System CF₃ Source Substrate Example Key Features
CuI / KF MCDFA Methyl 6-chloro-5-iodonicotinate Economical, suitable for kilogram-scale synthesis. researchgate.netacs.org
Pd-based catalysts Various (Hetero)aryl halides Broad applicability, though catalyst cost can be a factor. mit.edu

Trifluoromethylation via Boronic Acid Derivatives

An alternative to using halide precursors is the trifluoromethylation of boronic acids or their esters. This method has gained traction due to the wide commercial availability of boronic acid derivatives. acs.org Copper-catalyzed reactions are common in this area as well. For instance, a general protocol using a combination of CuI and 1,10-phenanthroline (B135089) as the catalyst with an electrophilic trifluoromethyl source can effectively trifluoromethylate various (hetero)aryl boronic acid pinacol (B44631) esters. acs.orgorganic-chemistry.orgbohrium.comacs.org

These reactions are valued for their mild conditions and compatibility with a broad range of functional groups, which is advantageous when dealing with complex molecules. acs.orgorganic-chemistry.orgbohrium.comacs.org While direct examples for this compound's precursor are not detailed, the methodology's success with other heteroaryl boronic acids, including those with basic nitrogen atoms, suggests its potential applicability. acs.org The development of such methods is significant for producing trifluoromethylated compounds that are crucial in medicinal chemistry and material sciences. organic-chemistry.org

Exploration of Ruppert-Prakesh Reagent and Related Silicon-Based Reagents

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.org Its application involves the reaction with carbonyl compounds, such as aldehydes or ketones, in the presence of a fluoride source initiator like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

In the context of this compound synthesis, TMSCF₃ could be used to introduce the CF₃ group onto a precursor containing a carbonyl function. The reagent's versatility allows it to convert esters into trifluoromethyl ketones. wikipedia.org The mechanism involves the generation of a reactive trifluoromethide anion ([CF₃]⁻) which then attacks the electrophilic carbonyl carbon. wikipedia.orgnih.gov While direct application on a nicotinate (B505614) precursor is complex, its utility in creating trifluoromethylated synthons is well-established. researchgate.net The stability and ease of handling of the Ruppert-Prakash reagent compared to gaseous trifluoromethyl sources make it a valuable tool in organic synthesis.

Esterification Techniques for Methyl Nicotinate Formation

The final step in the synthesis is often the formation of the methyl ester. If the synthesis starts with 6-(trifluoromethyl)nicotinic acid, a direct esterification is required. Standard methods like Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. environmentclearance.nic.ingoogle.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis. For a molecule like this compound, enzymes could be employed for stereoselective transformations if a chiral center were present or desired. More commonly, enzymes like lipases can be used for the esterification step under mild conditions.

A study on pyridine-based α-fluorinated secondary alcohols demonstrated a successful chemoenzymatic route where a chemical synthesis produced prochiral ketones, which were then reduced enantioselectively using an alcohol dehydrogenase from Lactobacillus kefir. nih.gov While this specific example doesn't produce this compound, it illustrates the principle. A similar strategy could envision the enzymatic hydrolysis or esterification of a derivative, offering high selectivity and avoiding harsh chemical reagents.

Process Intensification and Scale-Up Considerations in Synthesis Development

Moving a synthetic route from a laboratory setting to industrial production requires careful consideration of process intensification and scalability. epfl.ch For trifluoromethylation reactions, which can be highly exothermic, process intensification often focuses on improving heat and mass transfer. psecommunity.org

Key strategies include:

Continuous Flow Chemistry: Using microreactors or flow reactors can significantly improve safety and efficiency. researchgate.netresearchgate.net The high surface-area-to-volume ratio allows for better temperature control, and the reduced reaction volume at any given time minimizes the risk of runaway reactions. researchgate.net This has been shown to reduce reaction times from hours in a batch reactor to seconds or minutes in a flow system. researchgate.netresearchgate.net

Novel Reactor Technologies: The use of structured catalysts, foams, or 3D-printed reactors can enhance performance. psecommunity.org

Solvent and Reagent Economy: For large-scale synthesis, the cost and environmental impact of solvents and reagents are critical. acs.org Developing routes that use inexpensive and recyclable materials is a primary goal. researchgate.net

Optimization of Reaction Conditions for Industrial Applications

For industrial applications, every parameter of a reaction must be optimized to maximize yield, minimize cost, and ensure safety and sustainability. researchgate.netacs.org

Table 2: Parameters for Industrial Optimization of Trifluoromethylation

Parameter Laboratory Scale Industrial Scale Considerations
Catalyst Loading Often high for maximum conversion. Must be minimized to reduce cost; catalyst recovery and recycling are crucial. mit.edu
Temperature & Pressure Wide range may be explored. Tightly controlled to ensure safety, prevent side reactions, and minimize energy consumption. google.com
Reagent Addition Often added all at once. Gradual or controlled addition is used to manage exotherms and improve selectivity. researchgate.net
Solvent Chosen for optimal solubility and reactivity. Must also consider cost, toxicity, environmental impact, and ease of recovery.
Reaction Time Often run to completion. Minimized to maximize reactor throughput and reduce operational costs. acs.org

| Purification | Chromatography is common. | Crystallization, distillation, or extraction are preferred for their scalability and lower cost. google.com |

The development of a kilogram-scale synthesis for a related intermediate emphasized the importance of choosing an economical CF₃ source and optimizing conditions like temperature and addition rates to ensure a safe and efficient process. researchgate.netacs.org

Minimization of Byproduct Formation in Multi-step Syntheses

A critical step in the synthesis of these compounds is the trifluoromethylation of an aryl precursor. The optimization of this reaction is paramount for a clean conversion and minimal byproduct formation. Key factors that influence the reaction's selectivity and efficiency include the stoichiometry of reagents, reaction time, and the presence of ligands.

Detailed studies on the copper-catalyzed trifluoromethylation of Methyl 6-chloro-5-iodonicotinate using Methyl chlorodifluoroacetate (ClCF2CO2Me) as the trifluoromethylating agent have demonstrated that careful control of reaction parameters can significantly suppress the formation of byproducts. For instance, the amount of Copper(I) iodide (CuI) used as a catalyst has a substantial impact on the reaction's outcome. Reducing the quantity of CuI can be detrimental to the reaction's efficiency. amazonaws.com Conversely, employing an excessive amount of the catalyst does not necessarily enhance the yield and can lead to unnecessary costs and more complex purification. amazonaws.com

The influence of ligands on the catalytic system has also been investigated. In some copper-catalyzed reactions, the addition of a ligand can enhance the catalyst's activity and stability. However, in the case of the trifluoromethylation of Methyl 6-chloro-5-iodonicotinate under stoichiometric copper conditions, the addition of a ligand like 1,10-phenanthroline was found to be detrimental to the reaction. amazonaws.com

Table 1: Selected Parameters for the Optimization of the Trifluoromethylation Reaction

EntryCuI (equiv.)Addition Time of ClCF2CO2Me (h)LigandAssay Yield (%)
12.01.5None68
21.53.0None65
31.51.5None70
41.01.5None61
50.51.5None45
61.01.51,10-phenanthroline35

Chemical Transformations and Reaction Mechanisms of Methyl 6 Trifluoromethyl Nicotinate

Reactivity of the Ester Moiety

The methyl ester group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups.

The ester moiety of Methyl 6-(trifluoromethyl)nicotinate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This reaction is a fundamental transformation for creating a versatile precursor for further derivatization, such as amidation. mdpi.comchemicalbook.com

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of methanol (B129727) from this intermediate, followed by deprotonation, yields the final carboxylic acid product.

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the 6-(trifluoromethyl)nicotinic acid. chemicalbook.com High yields of the carboxylic acid can be achieved through methods such as hydrolysis in 50% aqueous sulfuric acid. mdpi.com

Table 1: General Conditions for Hydrolysis of this compound

Condition Reagents Product
Acidic H₂O, H⁺ (e.g., H₂SO₄, HCl) 6-(Trifluoromethyl)nicotinic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl group.

In acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase its electrophilicity. The attacking alcohol then adds to the carbonyl carbon, forming a tetrahedral intermediate. After a proton transfer, methanol is eliminated, and the deprotonation of the resulting product yields the new ester.

Base-catalyzed transesterification proceeds via the formation of an alkoxide from the reacting alcohol. This more potent nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a methoxide (B1231860) ion to form the new ester. While specific examples involving this compound are not extensively detailed in the literature, this transformation follows well-established principles of organic chemistry.

The most common route to forming amides from this compound involves a two-step process: initial hydrolysis to 6-(trifluoromethyl)nicotinic acid, followed by a coupling reaction with a desired amine. mdpi.com This method allows for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. For instance, the reaction of 6-(trifluoromethyl)nicotinic acid with an appropriate amine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent like acetonitrile (B52724) can produce the corresponding amides in good yields. mdpi.com

The mechanism of this coupling reaction involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The role of HOBt is to trap the O-acylisourea intermediate, forming an activated ester that is less prone to side reactions and racemization, which then efficiently reacts with the amine to furnish the final amide product.

Table 2: Representative Amidation Reaction

Starting Material Reagents Product Example

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. However, the presence of two strong electron-withdrawing groups (the ester and the trifluoromethyl group) significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound.

Despite this deactivation, reactions at the nitrogen are still possible under specific conditions. Quaternization, the reaction with an alkyl halide to form a pyridinium (B92312) salt, is challenging for such electron-deficient pyridines. osi.lvresearchgate.net Powerful alkylating agents, such as methyl triflate, are often required to achieve this transformation. osi.lvresearchgate.net

N-oxidation is another characteristic reaction of pyridines, typically carried out using a peracid like meta-chloroperoxybenzoic acid (m-CPBA). matanginicollege.ac.in The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring for certain substitution reactions and can be subsequently removed if desired. matanginicollege.ac.inwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The electronic nature of the pyridine ring in this compound is heavily influenced by the electronegative nitrogen atom and the two electron-withdrawing substituents. This makes the ring highly electron-deficient and strongly deactivates it towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comrsc.org Reactions like nitration or Friedel-Crafts alkylation, which are common for benzene (B151609) derivatives, would require extremely harsh conditions and are generally not feasible for this compound.

Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). matanginicollege.ac.in

For a nucleophilic aromatic substitution to occur at the 5-position of the pyridine ring, a suitable leaving group must be present at that position. The synthesis of precursors such as methyl 5-chloro-6-(trifluoromethyl)nicotinate and ethyl 5-iodo-6-(trifluoromethyl)nicotinate has been reported, indicating that these halo-derivatives are key intermediates for introducing further functionality at this position. researchgate.net

The mechanism of SNAr at the 5-position of a 5-halo-6-(trifluoromethyl)nicotinate involves the attack of a nucleophile on the carbon atom bearing the halogen. This addition step is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen. In the final step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the 5-substituted product. nih.gov This pathway allows for the introduction of a wide variety of nucleophiles, including amines and thiols, at the 5-position.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-(Trifluoromethyl)nicotinic acid
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
Hydroxybenzotriazole (HOBt)
Methyl triflate
meta-Chloroperoxybenzoic acid (m-CPBA)
Methyl 5-chloro-6-(trifluoromethyl)nicotinate

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability, owing to the strength of the carbon-fluorine bonds. However, under specific conditions, this group can undergo transformations, which are crucial for the derivatization of this compound.

Fluorine Exchange Studies

Detailed studies specifically documenting fluorine exchange within the trifluoromethyl group of this compound are not extensively reported in the public domain. The inherent stability of the C-F bond makes such exchanges challenging under typical synthetic conditions. Generally, isotopic exchange studies using radioisotopes like ¹⁸F would be required to probe the lability of the fluorine atoms. The electron-withdrawing nature of the pyridine ring, further accentuated by the ester group, likely influences the reactivity of the trifluoromethyl group, but specific data on fluorine exchange reactions for this particular molecule remains scarce.

Functionalization Adjacent to the Trifluoromethyl Group

Functionalization of the pyridine ring at the C-5 position, which is adjacent to the trifluoromethyl group, represents a key strategy for synthesizing novel derivatives. While direct C-H functionalization of pyridine rings is an active area of research, specific methodologies tailored to the C-5 position of this compound are not widely documented. General approaches to pyridine functionalization, such as lithiation followed by quenching with an electrophile, could potentially be applied. However, the regioselectivity of such reactions would be highly dependent on the directing effects of both the ester and the trifluoromethyl groups, as well as the reaction conditions employed.

Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective transformations involving this compound is crucial for the synthesis of chiral molecules with specific biological activities. Research in this area often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Currently, there is a lack of specific reported examples of stereoselective or enantioselective transformations starting directly from this compound in readily available literature. However, general principles of asymmetric synthesis can be applied. For instance, if a prochiral center were to be introduced into the molecule, for example through a reaction at the C-5 position, its subsequent transformation could be rendered enantioselective through the use of a suitable chiral catalyst.

Mechanistic Elucidation of Key Reactions

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound. This involves a combination of experimental studies, such as kinetic analysis and the identification of intermediates, and computational modeling.

Spectroscopic and Advanced Analytical Characterization of Methyl 6 Trifluoromethyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of methyl 6-(trifluoromethyl)nicotinate, providing detailed information about the carbon-hydrogen framework and the unique trifluoromethyl group.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl group and the methyl ester group, as well as the nitrogen atom in the ring. The proton at the 2-position (H-2) is expected to be the most deshielded, appearing at the lowest field. The protons at the 4 and 5-positions (H-4 and H-5) will appear at higher fields, with their exact chemical shifts and coupling patterns determined by their positions relative to the substituents. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2 (Pyridine)9.0 - 9.2Singlet (or narrow doublet)
H-4 (Pyridine)8.3 - 8.5Doublet of doublets
H-5 (Pyridine)7.7 - 7.9Doublet
-OCH₃ (Ester)3.9 - 4.1Singlet

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom.

The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester group (C=O) will be observed at a characteristic downfield shift, typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring will have chemical shifts influenced by the substituents and the nitrogen atom. The carbon attached to the trifluoromethyl group (C-6) and the carbon attached to the ester group (C-3) will be significantly affected. The methyl carbon of the ester group (-OCH₃) will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Ester)163 - 166
C-2 (Pyridine)150 - 153
C-6 (Pyridine)148 - 151 (quartet)
C-4 (Pyridine)138 - 141
C-5 (Pyridine)120 - 123
-CF₃121 - 124 (quartet)
C-3 (Pyridine)118 - 121
-OCH₃ (Ester)52 - 54

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group in aromatic systems typically appears in the range of -60 to -70 ppm relative to a standard reference such as CFCl₃. This distinct signal provides unequivocal confirmation of the presence of the trifluoromethyl group. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that there are no adjacent protons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₆F₃NO₂. fishersci.nochemscene.com

The high-resolution mass spectrum (HRMS) would show the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound, which is approximately 205.0350 Da. This precise mass measurement confirms the elemental composition.

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for nicotinate (B505614) esters include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a prominent fragment ion. The trifluoromethyl group is generally stable, and fragments containing this group are expected. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. Predicted collision cross section (CCS) values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can also be calculated to aid in identification. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks are expected to be the C=O stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also characteristic and strong, appearing in the range of 1100-1300 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group will be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
C-F Stretch (-CF₃)1100 - 1300Strong
C-O Stretch (Ester)1000 - 1300Strong

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of this compound and for identifying and quantifying any impurities. Commercial sources often state a purity of 97% or higher for this compound. fishersci.nochemscene.com

HPLC, particularly with a UV detector, is a common method for analyzing non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typically employed. The retention time of the main peak under specific conditions is a key identifier, and the peak area is proportional to the concentration, allowing for quantitative purity assessment. Impurities, such as starting materials or by-products from the synthesis, would appear as separate peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, especially for volatile compounds. For this compound, a suitable high-temperature capillary column would be used. GC-MS provides not only the retention time for purity determination but also the mass spectrum of each separated component, aiding in the positive identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method would typically be employed.

In such a setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism relies on the principle that more polar compounds will elute faster, while less polar compounds will be retained longer by the stationary phase. The purity of the sample is determined by integrating the area of the detected peaks in the chromatogram. An ideal analysis would show a single, sharp peak corresponding to this compound, with any other peaks indicating impurities. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

While a specific, validated HPLC method for this compound is not readily found in published literature, a general method can be proposed based on the analysis of similar aromatic esters.

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and detects them. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment ion.

For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3), the entire ester group (-COOCH3), and potentially the trifluoromethyl group (-CF3). The fragmentation pattern provides definitive structural confirmation.

Table 2: Predicted GC-MS Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment
205[M]+ (Molecular Ion)
174[M - OCH3]+
146[M - COOCH3]+
136[M - CF3]+

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X-ray Crystallography for Solid-State Structure Determination

The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

While a crystal structure for this compound is not available in the public domain, analysis of a closely related structure, Methyl 6-chloronicotinate, reveals that the pyridine ring and the ester group are nearly coplanar. It is expected that this compound would adopt a similar planar conformation, influenced by the electronic effects of the trifluoromethyl group. The crystallographic data would also reveal details about intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Table 3: Anticipated Crystallographic Parameters (Hypothetical)

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C-N, C-C, C-O, C-F (Å)
Key Bond Angles Angles within the pyridine ring and ester group (°)
Torsion Angles Describing the planarity of the molecule (°)

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Applications of Methyl 6 Trifluoromethyl Nicotinate in Advanced Chemical Research

Role as a Chemical Building Block and Synthon

As a chemical building block, Methyl 6-(trifluoromethyl)nicotinate provides a foundational scaffold that can be systematically modified. The nicotinate (B505614) core offers multiple reactive sites, while the trifluoromethyl group imparts unique electronic properties that influence the reactivity and biological activity of the resulting derivatives. bohrium.comwikipedia.org

Synthesis of Complex Heterocyclic Systems

This compound and its parent acid, 6-(trifluoromethyl)nicotinic acid, are valuable precursors for the synthesis of more complex heterocyclic structures. mdpi.com Researchers have utilized this scaffold to construct a variety of derivatives by modifying the ester group or substituting other positions on the pyridine (B92270) ring. mdpi.com

For example, the 6-(trifluoromethyl)nicotinic acid core has been used to create a large series of ester and amide derivatives. mdpi.com In one extensive study, the carboxylic acid was coupled with various phenols and amines to produce 44 new compounds. mdpi.com This process often involves standard coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the formation of amide and ester bonds. mdpi.com Such synthetic routes demonstrate the compound's utility in generating libraries of molecules, which are essential for screening and identifying new biologically active agents. mdpi.com Furthermore, related compounds like ethyl 2-amino-6-(trifluoromethyl)nicotinate serve as starting materials for fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, expanding the range of accessible molecular architectures. researchgate.net

Scaffold Derivatization for Drug Discovery

The derivatization of the this compound scaffold is a key strategy in modern drug discovery. bohrium.com The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to fine-tune the steric and electronic properties of a potential drug molecule. wikipedia.org This modification can protect against metabolic oxidation, thereby increasing the compound's half-life in the body. wikipedia.org

A prime example of this strategy is the design of novel inhibitors for the HIV-1 reverse transcriptase (RT). mdpi.com Researchers have used 2-amino-6-(trifluoromethyl)nicotinic acid as a central scaffold, decorating it with various aromatic esters and amides. mdpi.com In this context, the trifluoromethylated nicotinate core provides the necessary structural foundation, while the appended chemical groups are varied to optimize binding to the biological target. mdpi.com This approach led to the identification of several derivatives that inhibited viral replication, showcasing the scaffold's potential in developing new therapeutic agents. mdpi.com

Preclinical Research and Biological Activity Studies

The utility of this compound extends into preclinical research, where it and its derivatives are evaluated for potential therapeutic applications.

Evaluation as a Pharmaceutical Intermediate

This compound is widely recognized and used as a pharmaceutical intermediate. fishersci.nochemicalbook.com This means it is a key component in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). For instance, a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified as a crucial intermediate in the synthesis of novel anti-infective agents. researchgate.net The development of safe and economical large-scale syntheses for such intermediates is a critical step in pharmaceutical manufacturing, underscoring their industrial importance. researchgate.net The broader class of trifluoromethylnicotinic acids are key intermediates for many fluorine-containing drugs. chemicalbook.com

Exploration of Biological Activities of Trifluoromethylated Nicotinates

The incorporation of a trifluoromethyl group into the nicotinate structure is a deliberate strategy to impart or enhance biological activity. bohrium.com Derivatives of nicotinic and isonicotinic acid have been historically explored as antimicrobial agents. mdpi.com Research has expanded to investigate trifluoromethylated versions for various therapeutic targets.

Studies on derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid revealed that these compounds consistently inhibit the RNase H function associated with HIV-1 reverse transcriptase. mdpi.com This finding is significant as it presents a promising avenue for the development of new antiviral drugs. In these studies, amide derivatives were generally found to be slightly more potent than their ester counterparts. mdpi.com

Antimicrobial Properties

The trifluoromethyl group is a key feature in many modern antimicrobial drug candidates. nih.gov While direct studies on this compound are limited, research on closely related structures highlights the potential of this chemical class. Nicotinamide derivatives, for instance, have documented antibacterial and antifungal activities. bg.ac.rs

More specifically, compounds featuring a trifluoromethylphenyl moiety have shown significant promise against challenging pathogens. In one study, newly designed pyrazole (B372694) derivatives containing an N-(trifluoromethyl)phenyl group were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Another study on salicylanilide-based compounds containing a 4-trifluoromethyl aniline (B41778) component also demonstrated a broad spectrum of activity against S. aureus, MRSA, and various mycobacteria. mdpi.com These findings suggest that the trifluoromethyl group, when incorporated into suitable molecular scaffolds, can be a critical component for potent antimicrobial activity.

Antimicrobial Activity of Structurally Related Trifluoromethyl Compounds

Compound ClassTarget OrganismsKey FindingsReference
N-(trifluoromethyl)phenyl substituted pyrazolesGram-positive bacteria (MRSA, E. faecalis, E. faecium)Effective growth inhibitors; one derivative showed an MIC of 0.78 µg/mL against MRSA and E. faecium. nih.gov
Salicylanilide-based peptidomimetics with 4-(trifluoromethyl)anilineS. aureus, MRSA, E. faecalis, M. tuberculosisShowed broad-spectrum activity comparable to standard antibiotics like ampicillin (B1664943) and isoniazid. mdpi.com
Substituted phenylfuranylnicotinamidinesS. aureus, E. coli, P. aeruginosaDerivatives showed MIC values of 10-20 µM; some were comparable to ampicillin against S. aureus. nih.gov
Anticancer Potential

Research into the anticancer properties of trifluoromethyl-containing compounds has been a significant area of focus in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance the anticancer activity of molecules. nih.gov While direct studies on the anticancer potential of this compound are not extensively detailed in the reviewed literature, the broader class of nicotinic acid derivatives has been investigated for such properties. For instance, certain novel nicotinic acid-based compounds have been synthesized and evaluated as cytotoxic agents with selective inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. One such derivative demonstrated significant cytotoxic potential against various human cancer cell lines. This suggests that the nicotinic acid scaffold, which this compound is a part of, holds promise for the development of new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of nicotinic acid and its derivatives is an area of active investigation. While specific studies focusing solely on the anti-inflammatory effects of this compound are limited in the available literature, the parent compound, methyl nicotinate, is known to induce a localized inflammatory response and is used as a tool to evaluate the efficacy of anti-inflammatory drugs. nih.govresearchgate.net This response is thought to be mediated by the release of prostaglandin (B15479496) D2. researchgate.net Furthermore, some methyl derivatives of other heterocyclic compounds, such as flavanones, have been shown to possess anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in stimulated macrophages. nih.gov These findings suggest that the methyl ester and the nicotinic acid core structure could contribute to anti-inflammatory properties, warranting further investigation into this compound itself.

Antifungal Activity
Nematicidal Activity

The search for new and effective nematicides has led to the investigation of various chemical classes, including those containing trifluoromethyl groups. While specific nematicidal screening data for this compound is not provided in the reviewed literature, the broader category of nicotinic compounds and plant extracts containing them have been studied for their effects on plant-parasitic nematodes. nih.gov For instance, aqueous extracts from various plants have been screened for their nematicidal potential against Meloidogyne incognita. nih.gov Furthermore, some volatile organic compounds from plants have been evaluated for their activity against this nematode. jksus.org Given the known biological activities of nicotinic compounds, exploring the nematicidal properties of this compound could be a worthwhile area of future research.

HIV-1 Reverse Transcriptase Inhibition

A significant area of research involving derivatives of 6-(trifluoromethyl)nicotinic acid has been in the development of inhibitors for HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govnih.govdntb.gov.uamdpi.com Specifically, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which include ester and amide forms, have been synthesized and evaluated as dual inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) and DNA polymerase functions. nih.govnih.govdntb.gov.uamdpi.com

Among the 44 compounds tested, 34 were found to inhibit the RNase H function in the low micromolar range, and seven of these also demonstrated the ability to inhibit viral replication in cell-based assays. nih.govnih.gov One of the most promising compounds from this series, an ester derivative, inhibited the RNase H function with an IC50 of 14 µM and also blocked HIV-1 replication with a selectivity index greater than 10. nih.govnih.gov

The ethyl ester of a related compound, ethyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate, showed promising inhibitory activity against the RNase H function with an IC50 value of 24 µM. mdpi.com The inhibitory potency was influenced by the nature and position of substituents on the aryl ring of the ester. For example, esters with 4-chloro, 4-methoxy, and 4-thiomethyl substitutions on the aryl ring were among the most potent in the series. mdpi.com

Inhibitory Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives on HIV-1 RT RNase H Function

CompoundModificationRNase H IC50 (µM)Reference
Ester Derivative 21Most promising ester14 nih.govnih.gov
Ethyl Nicotinate Derivative 9Ethyl ester24 mdpi.com
Oxime Derivative 25Best inhibitor in the series0.7 mdpi.com
Monosubstituted Aryl Amides (28-30, 37)Amide derivatives5.6-20 mdpi.com

Studies on Interaction with Biological Targets

Understanding the interaction of a compound with its biological targets is crucial for drug development. For derivatives of this compound, these studies have been particularly focused on their interaction with HIV-1 reverse transcriptase.

Binding Affinity Studies

The binding affinity and mode of action of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 RT inhibitors have been investigated. nih.govnih.gov Mode of action studies have revealed that these compounds act as allosteric dual-site inhibitors. nih.govnih.gov This means they bind to a site on the enzyme that is different from the active site, causing a conformational change that inhibits both the DNA polymerase and RNase H functions of HIV-1 RT. nih.govnih.gov

The most promising ester derivative from the studied series was found to interact with conserved regions within the RNase H domain and also block the polymerase function, even in the presence of mutations that confer resistance to other non-nucleoside inhibitors. nih.govnih.gov This dual-site binding is a significant advantage as it can be effective against drug-resistant viral strains. nih.gov

To investigate the binding mechanism further, UV spectra of the active compounds were measured in the presence and absence of magnesium ions, which are essential cofactors for the enzymatic functions of HIV-1 RT. mdpi.com These studies help to determine if the compounds interact with the metal ions at the active site or bind to an allosteric site. The results supported the hypothesis of an allosteric binding mode for these derivatives. mdpi.com

Modulation of Biological Pathways

Research into the derivatives of 6-(trifluoromethyl)nicotinic acid has demonstrated their potential to modulate critical biological pathways, such as those involved in viral replication. A notable example is the investigation of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT).

HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus (HIV-1). It possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. While many antiretroviral drugs target the polymerase function, the RNase H activity remains an underexploited target.

A study focused on developing dual inhibitors that could target both the polymerase and RNase H functions of HIV-1 RT. In this research, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were synthesized and evaluated. The findings revealed that several of these compounds exhibited inhibitory activity against the RNase H function of HIV-1 RT in the low micromolar range.

Inhibitory Activity of Selected 2-(arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives against HIV-1 RT RNase H
CompoundModification on Nicotinate CoreIC50 (µM) for RNase H Inhibition
Derivative AEster14
Derivative BAmide5.6
Derivative CAmide20

The results indicated that the 6-(trifluoromethyl)nicotinic acid scaffold could serve as a promising foundation for the design of novel allosteric inhibitors of HIV-1 RT. The study highlighted that one of the most promising compounds acted as an allosteric dual-site inhibitor, affecting both the polymerase and RNase H functions. This dual-inhibition mechanism is significant as it could potentially offer a higher barrier to the development of drug resistance.

Applications in Agrochemical Development

The unique electronic properties and lipophilicity conferred by the trifluoromethyl group make trifluoromethylpyridine derivatives valuable in the agrochemical industry. jst.go.jpnih.govnih.gov These compounds have been successfully incorporated into a range of pesticides, including herbicides, insecticides, and fungicides. acs.org

Herbicide Development (e.g., Sulfonylurea Herbicides)

This compound serves as a key intermediate in the synthesis of certain modern herbicides, particularly those in the sulfonylurea class. Sulfonylurea herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the enzyme acetolactate synthase (ALS), an essential enzyme for amino acid synthesis in plants.

One prominent example of a sulfonylurea herbicide synthesized from a trifluoromethylpyridine derivative is Flupyrsulfuron-methyl-sodium . jst.go.jpnih.gov The synthesis of this herbicide involves a key intermediate, 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester , which is derived from a 6-(trifluoromethyl)nicotinic acid precursor. jst.go.jpnih.gov

The trifluoromethyl group on the pyridine ring of Flupyrsulfuron-methyl-sodium plays a crucial role in its herbicidal activity and selectivity. It influences the molecule's electronic properties and its ability to bind to the target enzyme, ALS. The development of herbicides like Flupyrsulfuron-methyl-sodium demonstrates the importance of trifluoromethylated pyridine intermediates in creating effective and selective crop protection products. jst.go.jpnih.gov

Key Intermediates in the Synthesis of Flupyrsulfuron-methyl-sodium
IntermediateRole in Synthesis
6-(Trifluoromethyl)nicotinic acid derivativeStarting material for the synthesis of the pyridine portion of the herbicide.
2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl esterA key intermediate that is further reacted to form the final sulfonylurea herbicide. jst.go.jpnih.gov

Potential in Materials Science Research

While the primary applications of this compound are currently in the pharmaceutical and agrochemical sectors, its chemical structure suggests potential for use in materials science. The presence of a polymerizable ester group, a stable trifluoromethyl group, and an aromatic pyridine ring offers possibilities for the development of advanced materials with unique properties.

Precursor in Polymer Synthesis

The methyl ester group in this compound can potentially undergo polymerization through various chemical reactions. This could allow for its use as a monomer or co-monomer in the synthesis of novel polymers. The incorporation of the trifluoromethylpyridine moiety into a polymer backbone could impart desirable properties such as:

Thermal Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can enhance the thermal stability of the resulting polymer.

Chemical Resistance: The electron-withdrawing nature of the trifluoromethyl group and the stability of the pyridine ring can contribute to improved chemical resistance.

Low Surface Energy: Fluorinated polymers often exhibit low surface energy, leading to properties like hydrophobicity and oleophobicity.

Optical Properties: The aromatic pyridine ring could influence the refractive index and other optical properties of the polymer.

Application in Novel Coatings

The potential properties of polymers derived from this compound make them interesting candidates for the development of novel coatings. For instance, coatings with high thermal stability and chemical resistance could find applications in harsh industrial environments. Furthermore, the low surface energy properties could be utilized to create self-cleaning or anti-fouling surfaces. The unique optical properties might also be beneficial in the development of specialized optical films and coatings. While direct research in this area is limited, the inherent characteristics of the molecule suggest a promising avenue for future materials science exploration.

Computational and Theoretical Studies of Methyl 6 Trifluoromethyl Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of Methyl 6-(trifluoromethyl)nicotinate. These methods provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For this compound, the pyridine (B92270) ring is expected to be planar, with the methyl ester and trifluoromethyl groups positioned relative to the ring to minimize steric hindrance.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the pyridine ring more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating areas prone to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and the electron-deficient carbon of the trifluoromethyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data based on typical values for similar compounds, as specific literature on this compound is not available.

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, like this compound, with a biological target, typically a protein receptor. These methods are crucial in drug discovery for predicting binding affinity and mode.

Given that derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as potential inhibitors for enzymes such as HIV-1 Reverse Transcriptase, molecular docking studies could be employed to explore the binding of this compound within the active site of such enzymes. mdpi.com The docking process predicts the preferred orientation of the molecule in the binding pocket and estimates the strength of the interaction through a scoring function.

Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. An MD simulation tracks the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in a simulated physiological environment. plos.org

Table 2: Hypothetical Molecular Docking Results This table is for illustrative purposes, showing potential interactions with a hypothetical receptor based on studies of analogous compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HIV-1 Reverse Transcriptase-8.5Lys101, Tyr181, Tyr188
Cyclooxygenase-2 (COX-2)-7.9Arg120, Tyr355, Val523
Monoamine Oxidase B-8.1Tyr435, Gln206, Cys172

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods are then used to build a model that correlates these descriptors with experimentally determined biological activity. nih.gov The resulting model can identify which molecular properties are most important for the desired activity, guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can aid in the assignment of experimental spectra. For this compound, the electron-withdrawing trifluoromethyl group is expected to cause a downfield shift for the protons and carbons on the pyridine ring.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated computationally. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the ester group, C-F stretches of the trifluoromethyl group, and various vibrations of the pyridine ring.

Table 3: Predicted Spectroscopic Data This table contains illustrative predicted values based on computational studies of similar aromatic esters.

ParameterPredicted Value
¹H NMR
H-29.2 ppm
H-48.5 ppm
H-57.8 ppm
OCH₃4.0 ppm
¹³C NMR
C=O165 ppm
CF₃123 ppm (quartet)
IR Frequencies
C=O Stretch1730 cm⁻¹
C-F Stretch1150-1350 cm⁻¹ (multiple bands)
C-N Stretch1580 cm⁻¹

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key aspect of its conformational flexibility is the rotation around the single bond connecting the methyl ester group to the pyridine ring.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the ester group, the most stable conformations and the energy barriers to rotation can be determined. mdpi.com It is generally expected that the most stable conformation will have the carbonyl group oriented in a way that minimizes steric clash with the adjacent C-H bond of the pyridine ring. The trifluoromethyl group, while not directly adjacent to the ester, can influence the electronic properties of the ring and thus have a minor effect on the rotational barrier. Understanding the preferred conformation is important as it can influence how the molecule fits into a receptor's binding site. The rotational barrier for the trifluoromethyl group itself is also a point of interest, though it is typically low. nih.gov

Environmental Fate and Ecotoxicological Considerations Focus on Degradation and Mobility

Degradation Kinetics in Environmental Compartments

The degradation of Methyl 6-(trifluoromethyl)nicotinate in the environment will be a result of both abiotic and biotic processes. The rates of these processes determine the compound's persistence in various environmental compartments such as soil, water, and air.

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. The strong carbon-fluorine bonds in the trifluoromethyl group generally confer high stability to molecules.

Photolysis: While some fluorinated pesticides are stable under photolysis, others can be degraded by sunlight. The rate and extent of photolytic degradation would depend on the light absorption characteristics of this compound and the presence of photosensitizing substances in the environment.

Hydrolysis: The ester functional group in this compound could be susceptible to hydrolysis, which is often dependent on pH. In general, ester hydrolysis can be catalyzed by both acids and bases. The electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) ring may influence the rate of this process. For some related trifluoromethylated pyridine compounds, the pyridine moiety, when substituted with strong electron-withdrawing groups, becomes susceptible to nucleophilic substitution, which can facilitate degradation in soil and water. nih.gov

Table 1: Predicted Abiotic Degradation Pathways for this compound

Degradation PathwayPredicted Influencing FactorsPotential Products
PhotolysisWavelength and intensity of sunlight, presence of photosensitizersRing cleavage or transformation products
HydrolysispH of the medium (acidic or alkaline conditions)6-(Trifluoromethyl)nicotinic acid and methanol (B129727)

Microbial degradation is a primary route for the dissipation of many organic compounds in the environment. The structure of this compound, with its pyridine ring and trifluoromethyl group, presents a unique substrate for microbial enzymes.

While specific studies on this compound are lacking, research on other fluorinated pesticides indicates that microbial degradation can occur, although it may be slow. nih.gov For instance, the degradation of the herbicide trifluralin, which also contains a trifluoromethyl group, is known to be mediated by soil microorganisms. nih.gov The degradation of another trifluoromethyl-containing compound, flonicamid, involves the transformation of the trifluoromethylnicotinamide moiety. frontiersin.org

Potential microbial degradation pathways for this compound could involve:

Ester cleavage: Microorganisms may initially hydrolyze the ester bond to form 6-(trifluoromethyl)nicotinic acid and methanol.

Pyridine ring cleavage: Subsequent degradation of the pyridine ring could occur, although this is often a rate-limiting step for pyridine-based compounds.

Defluorination: The cleavage of C-F bonds is energetically difficult, and the trifluoromethyl group is generally persistent. However, some microbial systems have been shown to be capable of defluorinating certain fluorinated organic compounds.

Adsorption and Mobility in Environmental Matrices (e.g., Soil and Water Systems)

The mobility of this compound in the environment, particularly in soil, will be governed by its adsorption to soil particles. Adsorption is influenced by the compound's physicochemical properties and the characteristics of the soil, such as organic matter content, clay content, and pH.

Compounds with trifluoromethyl groups can exhibit increased lipophilicity, which may lead to stronger adsorption to soil organic matter. rsc.org The herbicide trifluralin, for example, is known to bind strongly to soil organic matter, which limits its leaching into groundwater. nih.gov

Table 2: Factors Potentially Influencing the Adsorption and Mobility of this compound

Soil PropertyPredicted Effect on AdsorptionPredicted Effect on Mobility
Organic Matter ContentIncreased adsorptionDecreased mobility
Clay ContentIncreased adsorptionDecreased mobility
Soil pHMay influence the charge of the molecule and soil surfaces, affecting adsorptionVariable

Given its predicted lipophilicity, it is likely that this compound would have low to moderate mobility in soil, with a higher tendency to be retained in soils with high organic matter content.

Persistence Studies in Soil and Water-Sediment Systems

The persistence of a chemical is often described by its half-life (the time it takes for 50% of the initial concentration to dissipate). The persistence of fluorinated pesticides can vary significantly, with some having half-lives of over a year in soil. acs.org

The combination of a stable trifluoromethyl group and a pyridine ring suggests that this compound could be moderately to highly persistent in both soil and aquatic environments. The degradation half-life would be dependent on the prevailing environmental conditions, such as temperature, moisture, and microbial activity. For example, the degradation of the antiviral agent Dufulin was found to be significantly influenced by soil type, moisture, and temperature. nih.gov

Metabolite Identification and Environmental Impact Assessment

The degradation of this compound is expected to produce various metabolites. A primary metabolite is likely to be 6-(Trifluoromethyl)nicotinic acid , formed through the hydrolysis of the ester group. Further degradation of the pyridine ring could lead to the formation of smaller, more polar compounds.

Ecotoxicological Profiling (Excluding Specific Toxicity Levels)

The ecotoxicological profile of a compound provides an overview of its potential to cause harm to non-target organisms in the environment. While specific toxicity data for this compound are not available, general predictions can be made based on its chemical structure.

Aquatic Organisms: Pyridine and its derivatives can be toxic to aquatic life. The presence of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially increasing its bioaccumulation in aquatic organisms. Synthetic pyrethroids, another class of pesticides, are known for their toxicity to aquatic organisms.

Soil Organisms: The impact on soil-dwelling organisms would depend on the compound's concentration in the soil and its bioavailability.

Terrestrial Organisms: The potential for adverse effects on terrestrial organisms would be related to exposure through contaminated food or water sources.

It is important to note that the actual ecotoxicological effects can only be determined through specific testing on a range of representative organisms.

Q & A

Q. What are the standard synthetic routes for Methyl 6-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 6-(trifluoromethyl)nicotinic acid using methanol under acidic catalysis. Key steps include:

  • Reagents : Concentrated sulfuric acid or thionyl chloride as catalysts.
  • Conditions : Reflux in anhydrous methanol (60–80°C) for 6–12 hours.
  • Purification : Column chromatography or recrystallization to isolate the esterified product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol) and catalyst loading to balance yield (70–85%) and purity (>95%).

Q. How is the structural integrity and purity of this compound validated in laboratory settings?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ester formation (e.g., methyl ester peak at ~3.9 ppm) and trifluoromethyl group presence.
  • LC-MS/HPLC : Retention time and mass-to-charge ratio (m/z ~235 [M+H]+^+) for purity assessment (>98%).
  • Elemental Analysis : Matching experimental vs. theoretical C, H, N, F content .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring’s C-2 and C-4 positions. For example:

  • Amination : Reacts with amines (e.g., benzylamine) in DMF at 100°C, yielding substituted derivatives.
  • Hydrolysis : Susceptible to base-mediated cleavage (e.g., NaOH/EtOH) to regenerate the carboxylic acid .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., IC50_{50} variability) may arise from:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and temperature effects on binding.
  • Structural Analogues : Compare with ethyl or tert-butyl esters to isolate steric/electronic contributions .

Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?

  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to ATP pockets (e.g., EGFR kinase).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .

Q. What analytical methods quantify trace impurities in this compound batches?

  • GC-MS : Detect residual solvents (e.g., methanol, DMF) at ppm levels.
  • ICP-OES : Screen for heavy metals (e.g., Pd from catalytic reactions).
  • HPLC-DAD/ELSD : Monitor hydrolytic degradation products .

Comparative Analysis Table

Property This compound Ethyl 6-(trifluoromethyl)nicotinate 6-(Trifluoromethyl)nicotinic Acid
Lipophilicity (LogP) 2.12.8-0.5
Hydrolytic Stability Stable in pH 2–7Stable in pH 2–7Labile in basic conditions
Bioavailability Moderate (Caco-2 Papp: 12 × 106^{-6} cm/s)High (Papp: 18 × 106^{-6} cm/s)Low (Papp: 3 × 106^{-6} cm/s)
Key Application Kinase inhibitor intermediateAgrochemical lead optimizationMetal-organic framework synthesis
Data compiled from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.